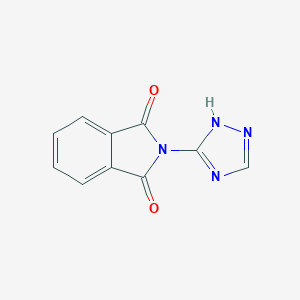
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate, also known as CTMTC, is a synthetic compound that has been widely used in scientific research. CTMTC is a type of cyclobutane carboxylic acid derivative that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may exert its therapeutic effects by modulating various signaling pathways in cells. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism.
生化和生理效应
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
实验室实验的优点和局限性
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity in animal models. However, Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new analogs of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may lead to compounds with improved therapeutic properties.
合成方法
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of several compounds. The first step involves the reaction of ethyl 2-cyano-3,3-dimethylacrylate with phenylmagnesium bromide to form ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate. The second step involves the reaction of ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate with dimethoxy methane to form ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate.
科学研究应用
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
56069-45-5 |
|---|---|
产品名称 |
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate |
分子式 |
C18H23NO6 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H23NO6/c1-6-25-15(20)16(12-19)14(13-10-8-7-9-11-13)17(21-2,22-3)18(16,23-4)24-5/h7-11,14H,6H2,1-5H3 |
InChI 键 |
CNMIPAIZGMKHPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
规范 SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
其他 CAS 编号 |
56069-45-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




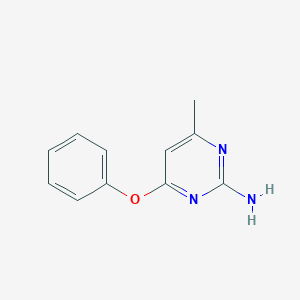


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
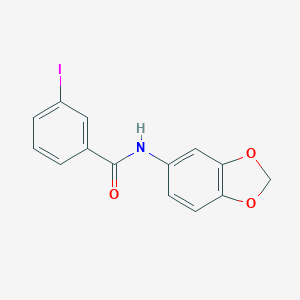
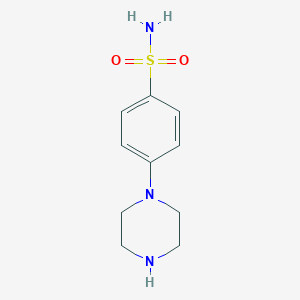
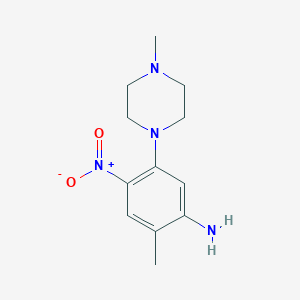
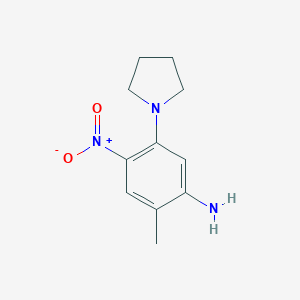


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

